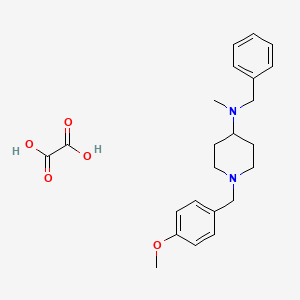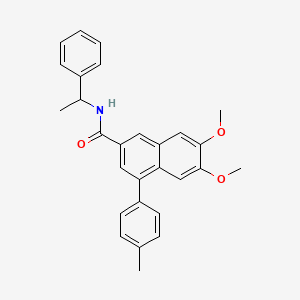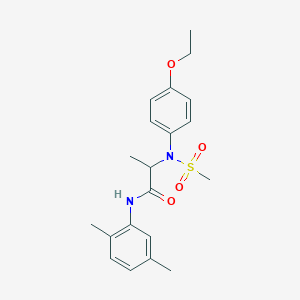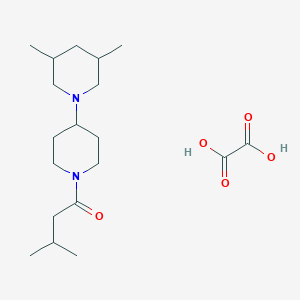![molecular formula C20H33N3O2 B3967957 (2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3967957.png)
(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine
Descripción general
Descripción
(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine, also known as MDMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has been studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine has been studied for its potential applications in various scientific fields. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Mecanismo De Acción
(2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which means that it inhibits the breakdown of serotonin and dopamine in the brain. This dual mechanism of action is thought to be responsible for its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to increase the levels of serotonin and dopamine in the brain, which can lead to a variety of biochemical and physiological effects. It has been found to enhance cognitive function, improve mood, and reduce anxiety. It has also been found to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine in lab experiments is its dual mechanism of action, which makes it a potentially useful compound for studying the effects of serotonin and dopamine on the brain. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of (2-{4-[1-(3-methoxyphenyl)-4-piperidinyl]-2-morpholinyl}ethyl)dimethylamine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Another direction is to study its potential use as an antidepressant and anxiolytic agent. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Propiedades
IUPAC Name |
2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c1-21(2)10-9-20-16-23(13-14-25-20)17-7-11-22(12-8-17)18-5-4-6-19(15-18)24-3/h4-6,15,17,20H,7-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJMIYXGHSOBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(2-furyl)-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3967880.png)


![4-[(3-hydroxypyridin-2-yl)carbonyl]-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B3967903.png)
![4'-(2,4-dichlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3967909.png)
![N-1-naphthyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3967920.png)
![ethyl 2-[4-(pyrimidin-5-ylmethyl)piperazin-1-yl]nicotinate](/img/structure/B3967929.png)
![17-[2-chloro-5-(trifluoromethyl)phenyl]-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967939.png)
![methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3967944.png)

![1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967961.png)
